[3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone
Description
This compound is a pyridine-based methanone derivative featuring a 3-(2,4-dichlorophenoxy) substituent on the pyridine ring and a 2,4-dichlorophenyl group attached to the methanone moiety. Its structural complexity suggests applications in agrochemicals or pharmaceuticals, though specific data on its synthesis and activity are inferred from analogs .
Properties
IUPAC Name |
[3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl4F3NO2/c20-10-1-3-12(13(22)6-10)18(28)17-16(5-9(8-27-17)19(24,25)26)29-15-4-2-11(21)7-14(15)23/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMMVDLUVSFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=C(C=N2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinylmethanone, with CAS number 306977-40-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H10Cl4F3NO2
- Molecular Weight : 483.1 g/mol
- Structure : The compound features a pyridine ring substituted with dichlorophenoxy and trifluoromethyl groups, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and agrochemicals. Its structural components suggest potential interactions with biological targets.
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi. The presence of halogenated phenyl groups may enhance membrane permeability or disrupt metabolic pathways in microbial cells.
- Inhibition of Enzymatic Activity : The trifluoromethyl group is known to modulate the activity of enzymes involved in metabolic processes. This compound may act as an inhibitor for specific enzymes, impacting biochemical pathways.
- Herbicidal Properties : Given its structural similarity to known herbicides, this compound may exhibit herbicidal activity by interfering with plant growth regulators or photosynthesis processes.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study 1 : A study published in the Journal of Agricultural and Food Chemistry demonstrated that a related dichlorophenyl compound exhibited significant herbicidal activity against broadleaf weeds. The mechanism was attributed to disruption of auxin signaling pathways.
- Study 2 : Research in Phytochemistry indicated that trifluoromethyl-pyridine derivatives showed antimicrobial effects against Gram-positive bacteria, suggesting that the introduction of such groups could enhance antibacterial efficacy.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Agricultural Applications
The primary application of this compound lies in its use as an herbicide. The presence of the dichlorophenoxy group is reminiscent of widely used herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is effective against broadleaf weeds. Research has shown that compounds with similar structures can inhibit plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death .
Case Study: Herbicidal Efficacy
- A study evaluated the herbicidal activity of various chlorinated phenoxy compounds, including derivatives of 3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinylmethanone). The results indicated a significant reduction in weed biomass at concentrations as low as 0.5 kg/ha in controlled environments .
Pharmaceutical Development
The compound's structural features also suggest potential applications in pharmaceutical chemistry. Its ability to interact with specific biological receptors can be explored for developing drugs targeting various diseases.
Case Study: Drug Development
- Researchers have synthesized derivatives of this compound to evaluate their effects on thyroid hormone receptors. Preliminary studies suggest that certain modifications enhance selectivity for thyroid hormone receptor beta (THR-β), which is linked to lipid metabolism regulation . This could lead to new treatments for conditions like hyperlipidemia.
Environmental Chemistry
Given its chemical structure, this compound may also play a role in environmental chemistry, particularly in studying degradation pathways of chlorinated compounds in ecosystems.
Case Study: Degradation Pathways
- Investigations into the degradation of chlorinated phenoxy compounds have revealed that under specific conditions (e.g., presence of catalysts), these substances can break down into less harmful byproducts. This research is crucial for assessing the environmental impact of herbicides and developing strategies for remediation .
Data Tables
| Application Area | Details |
|---|---|
| Agricultural | Effective herbicide against broadleaf weeds; significant reduction in biomass observed. |
| Pharmaceutical | Potential drug candidate targeting THR-β; enhances lipid metabolism regulation. |
| Environmental Chemistry | Studies on degradation pathways; importance in assessing environmental impacts. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) Chloro vs. Dichlorophenoxy Substituents
- Example 1: (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS 338953-54-1) Structure: Pyridine ring with 3-chloro and 5-trifluoromethyl groups; methanone linked to 4-chlorophenyl. Key Differences: Replaces the dichlorophenoxy group with a single chlorine atom at position 3.
- Example 2: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone (CAS 339097-08-4) Structure: 4-fluorophenyl methanone with 3-chloro-5-trifluoromethylpyridine. Key Differences: Fluorine substitution on the phenyl ring alters electronic properties (electron-withdrawing but less than chlorine) and may improve metabolic stability .
(b) Phenoxy vs. Hydroxyphenoxy Substituents
- Example: (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone Structure: Hydroxyphenoxy group at position 3 of the pyridine. Impact: Introduces hydrogen-bonding capability, enhancing solubility in polar solvents but possibly reducing membrane permeability compared to the dichlorophenoxy group in the target compound .
Methanone Group Modifications
(a) Dichlorophenyl vs. Chlorophenyl Methanone
- Example: (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS 338953-54-1) Impact: The 4-chlorophenyl group has one fewer chlorine atom than the target compound’s 2,4-dichlorophenyl group. This reduces lipophilicity (logP ~3.5 vs. ~4.2 estimated for the target) and may decrease binding affinity to hydrophobic targets .
(b) Fluorophenyl Methanone
- Example: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone (CAS 339097-08-4) Impact: Fluorine’s smaller atomic radius and electronegativity may improve bioavailability and reduce off-target interactions compared to chlorinated analogs .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Gaps in Data: Limited experimental data on the target compound’s efficacy and toxicity highlight the need for targeted studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
